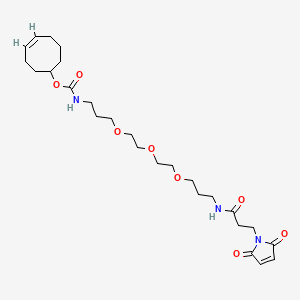
trans-Cyclooctene-PEG(3)-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cyclooctene-PEG(3)-maleimide: is a compound that combines the strained alkene trans-cyclooctene with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioorthogonal chemistry, where it facilitates rapid and selective reactions under physiological conditions. The maleimide group allows for conjugation to thiol-containing molecules, making it a versatile tool in bioconjugation and drug delivery applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-cyclooctene-PEG(3)-maleimide typically involves the following steps:
Synthesis of trans-Cyclooctene: This strained alkene can be synthesized through various methods, including the ring-closing metathesis of diene precursors.
Attachment of PEG Linker: The PEG linker is attached to trans-cyclooctene through a nucleophilic substitution reaction, often using a PEG derivative with a suitable leaving group.
Conjugation with Maleimide: The final step involves the reaction of the PEGylated trans-cyclooctene with maleimide, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Bioorthogonal Reactions: trans-Cyclooctene-PEG(3)-maleimide undergoes rapid and selective inverse electron demand Diels–Alder (IEDDA) reactions with tetrazines, making it a valuable tool in bioorthogonal chemistry.
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds.
Common Reagents and Conditions:
Tetrazines: Used in IEDDA reactions under physiological conditions.
Thiols: React with the maleimide group in aqueous buffers at neutral pH.
Major Products:
Bioorthogonal Conjugates: Formed through IEDDA reactions with tetrazines.
Thioether Conjugates: Resulting from the reaction with thiol-containing biomolecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Protein Labeling: Used for site-specific labeling of proteins in vitro and in vivo.
Medicine:
Drug Delivery: Facilitates the targeted delivery of therapeutics by conjugating drugs to targeting moieties.
Industry:
Wirkmechanismus
Bioorthogonal Reactions: The compound undergoes IEDDA reactions with tetrazines, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is commonly used for the site-specific labeling of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
trans-Cyclooctene-PEG(4)-maleimide: Similar structure but with a longer PEG linker.
trans-Cyclooctene-PEG(2)-maleimide: Similar structure but with a shorter PEG linker.
Uniqueness: trans-Cyclooctene-PEG(3)-maleimide offers a balance between hydrophilicity and flexibility due to its PEG(3) linker, making it suitable for a wide range of applications in bioconjugation and drug delivery .
Eigenschaften
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














